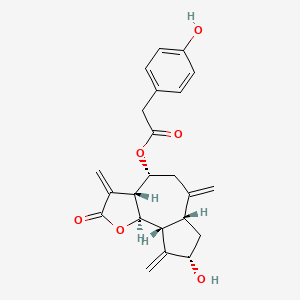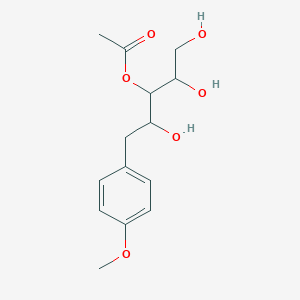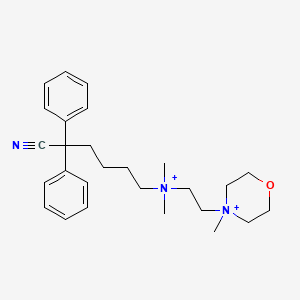
Isopsoralenoside
Vue d'ensemble
Description
L'isopsoralénoside est un glycoside benzofuranique dérivé de la plante Psoralea corylifolia. Il est connu pour ses diverses activités biologiques, notamment son activité estrogénique, son accélération de la prolifération ostéoblastique, ses effets antitumoraux et ses propriétés antibactériennes . Ce composé peut être rapidement métabolisé en psoralène dans le tube digestif .
Applications De Recherche Scientifique
Isopsoralenoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its estrogen-like activity and its role in promoting osteoblastic proliferation.
Medicine: Investigated for its antitumor and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and health supplements.
Mécanisme D'action
Target of Action
Isopsoralenoside is a benzofuran glycoside derived from Psoralea corylifolia . It has been found to exhibit estrogen-like activity , osteoblastic proliferation accelerating activity , antitumor effects , and antibacterial activity . This suggests that its primary targets may include estrogen receptors, osteoblasts, tumor cells, and bacteria.
Mode of Action
Its estrogen-like activity suggests that it may bind to estrogen receptors, thereby influencing the transcription of genes regulated by these receptors . Its antibacterial activity suggests that it may interfere with bacterial cell wall synthesis or other vital processes .
Biochemical Pathways
This compound can be quickly metabolized to Psoralen in digestive tract contents . Psoralen is a furanocoumarin that
Safety and Hazards
Orientations Futures
Isopsoralenoside has been identified as a kind of phytoestrogen and has been proven to be effective for the treatment of osteoporosis. Future research could focus on further elucidating the molecular mechanism of this compound in osteoporosis and its potential as a new drug for the treatment of osteoporosis .
Analyse Biochimique
Biochemical Properties
Isopsoralenoside plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to exhibit estrogen-like activity by binding to estrogen receptors, thereby influencing estrogenic pathways . Additionally, it promotes osteoblastic proliferation, which is essential for bone formation and repair . The compound also demonstrates antitumor activity by interacting with proteins involved in cell cycle regulation and apoptosis . Furthermore, this compound exhibits antibacterial properties by targeting bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance osteoblastic proliferation, which is crucial for bone health . It also exhibits antitumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, this compound’s estrogen-like activity impacts cell signaling pathways related to hormone regulation . These cellular effects highlight the compound’s potential in treating conditions such as osteoporosis and cancer.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to estrogen receptors, mimicking the effects of estrogen and activating estrogenic pathways . It also interacts with proteins involved in osteoblastic proliferation, promoting bone formation . In cancer cells, this compound induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Additionally, the compound exhibits antibacterial activity by binding to bacterial enzymes and disrupting their metabolic functions . These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound can be rapidly metabolized in the digestive tract, leading to the formation of psoralen . This metabolic conversion may impact the compound’s biological activity over time. Additionally, long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on osteoblastic proliferation and antitumor activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound promote osteoblastic proliferation and exhibit antitumor activity without significant adverse effects . High doses of the compound may lead to toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. In the digestive tract, it is rapidly metabolized to psoralen, which retains some of the biological activities of the parent compound . The metabolism of this compound involves hydroxylation, hydrogenation, and hydrolysis reactions . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is absorbed in the digestive tract and distributed to various tissues, including the liver, kidney, spleen, heart, and lung . Transporters and binding proteins facilitate the movement of this compound across cell membranes and its accumulation in specific tissues . The distribution pattern of this compound may influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . Additionally, this compound may be targeted to specific organelles, such as the nucleus, where it can influence gene expression and cell signaling pathways . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de l'isopsoralénoside implique plusieurs étapes. Une méthode comprend l'extraction de Psoralea corylifolia à l'aide d'eau, suivie de la concentration de l'extrait. La solution concentrée est ensuite hydrolysée avec un acide, et l'hydrolysat est purifié à l'aide d'une résine d'adsorption macroporeuse. Le produit final est obtenu par élution avec de l'éthanol et une purification supplémentaire à l'aide d'une colonne de gel de silice .
Méthodes de production industrielle
La production industrielle de l'isopsoralénoside suit des étapes similaires mais à plus grande échelle. Le processus implique l'extraction par reflux de Psoralea corylifolia, l'hydrolyse et la purification à l'aide d'une résine d'adsorption macroporeuse et de colonnes de gel de silice. Cette méthode est efficace, avec un rendement élevé et une pollution minimale, ce qui la rend adaptée à la production de masse .
Analyse Des Réactions Chimiques
Types de réactions
L'isopsoralénoside subit diverses réactions chimiques, notamment :
Oxydation : Le cycle furanique peut être oxydé pour former des intermédiaires furanoépoxydes ou γ-cétoénal.
Hydrolyse : Le composé peut être hydrolysé pour former du psoralène.
Hydrogénation : Les réactions de réduction peuvent convertir le cycle furanique en dihydrodiol.
Réactifs et conditions courants
Oxydation : Elle implique généralement des agents oxydants comme le peroxyde d'hydrogène ou les peracides.
Hydrolyse : Des conditions acides, telles que l'acide chlorhydrique, sont utilisées pour l'hydrolyse.
Hydrogénation : Des catalyseurs comme le palladium sur carbone (Pd/C) sont utilisés pour les réactions d'hydrogénation.
Principaux produits
Psoralène : Formé par hydrolyse.
Furanoépoxyde et γ-cétoénal : Formés par oxydation.
Dihydrodiol : Formé par hydrogénation.
Applications de la recherche scientifique
L'isopsoralénoside a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse d'autres composés bioactifs.
Biologie : Étudié pour son activité estrogénique et son rôle dans la promotion de la prolifération ostéoblastique.
Médecine : Investigé pour ses propriétés antitumorales et antibactériennes.
Industrie : Utilisé dans la production de produits pharmaceutiques et de compléments alimentaires.
Mécanisme d'action
L'isopsoralénoside exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies :
Activité estrogénique : Se lie aux récepteurs des œstrogènes, imitant les effets des œstrogènes.
Prolifération ostéoblastique : Stimule la prolifération des ostéoblastes, favorisant la formation osseuse.
Effets antitumoraux : Induit l'apoptose dans les cellules cancéreuses par le biais de diverses voies de signalisation.
Activité antibactérienne : Inhibe la croissance bactérienne en interférant avec la synthèse de la paroi cellulaire bactérienne.
Comparaison Avec Des Composés Similaires
Composés similaires
Psoralénoside : Un autre glycoside benzofuranique de Psoralea corylifolia avec des activités biologiques similaires.
Psoralène : Un composé apparenté qui est un métabolite majeur de l'isopsoralénoside.
Isopsoralène : Un composé structurellement similaire avec des effets biologiques comparables.
Unicité
L'isopsoralénoside est unique en raison de son métabolisme rapide en psoralène dans le tube digestif et de sa large gamme d'activités biologiques, notamment les effets estrogéniques, la prolifération ostéoblastique, les propriétés antitumorales et antibactériennes .
Propriétés
IUPAC Name |
(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMYXILYLXYDFE-MIVOEOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is isopsoralenoside, and where is it found?
A: this compound is a naturally occurring benzofuran glycoside primarily found in the fruits of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. [, ]
Q2: Can you elaborate on the biotransformation of this compound in the human body?
A: Studies using human intestinal bacteria flora models have shown that this compound primarily metabolizes into isopsoralen. A small amount of 5,6-furano-hydrocoumaric acid is also produced during this process. This suggests that the gut microbiota plays a crucial role in activating this compound into its potentially active form, isopsoralen. []
Q3: How does the distribution of this compound differ between healthy individuals and those experiencing inflammation?
A: Research comparing the distribution of this compound in normal and lipopolysaccharide (LPS)-induced model rats (mimicking inflammation) revealed a key difference. LPS-induced rats exhibited higher levels of this compound in their liver tissue compared to their healthy counterparts. This suggests that inflammation might influence the absorption and distribution of this compound, potentially leading to its accumulation in the liver. [, ]
Q4: What analytical techniques are commonly employed to identify and quantify this compound in plant material and biological samples?
A: Several analytical techniques have been successfully utilized for the identification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Tandem Mass Spectrometry (MS/MS) offers a robust approach for separating and quantifying this compound in complex mixtures. [, , , , , , ]
Q5: Can you describe the application of the Quantitative Analysis of Multi-components by Single Marker (QAMS) method in the context of this compound research?
A: The QAMS method, using a single marker like neobavaisoflavone, has been successfully employed to simultaneously determine the content of multiple components in Psoraleae Fructus, including this compound. This method, validated against the traditional external standard method, offers a reliable and efficient alternative for quality control and content determination, especially when reference standards for all compounds are limited. [, ]
Q6: What is the significance of including this compound in quality control assessments of Psoraleae Fructus and related herbal preparations?
A: this compound, previously unrecognized, has been identified as a key quality marker for Psoraleae Fructus. This is crucial as its presence, alongside other compounds like psoralen and isopsoralen, helps in evaluating the authenticity and quality of the herb and its derived products. This ensures consistent therapeutic efficacy and minimizes the risk of adulteration. [, , , ]
Q7: Has the complete synthesis of this compound been achieved, and if so, what is its significance?
A: Yes, the first total synthesis of this compound has been successfully achieved. [] This milestone is significant for several reasons:
Q8: What preliminary in silico studies have been conducted on this compound, and what are the potential implications?
A: Computational studies evaluating the potential of this compound as an alpha-glucosidase and alpha-amylase inhibitor have shown promising results. [] These enzymes play key roles in carbohydrate digestion and blood glucose regulation. Inhibition of these enzymes is a therapeutic target for managing type 2 diabetes. While further in vitro and in vivo validation is required, these preliminary findings suggest that this compound may hold potential for the development of novel antidiabetic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


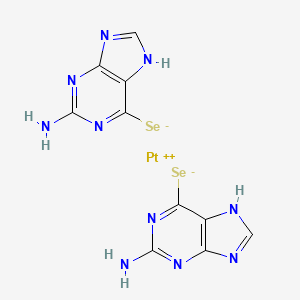
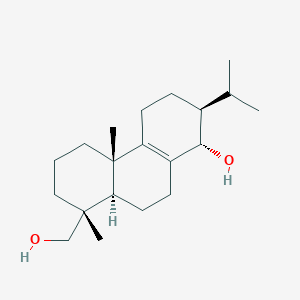
![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)
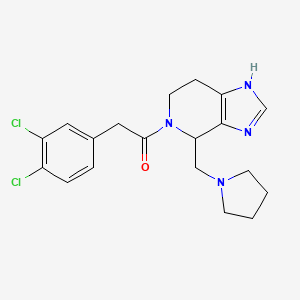

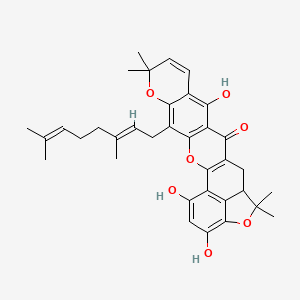
![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)

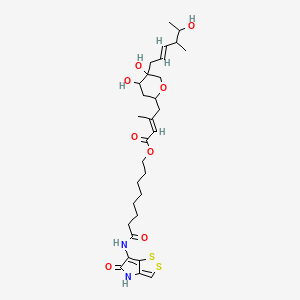

![[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone](/img/structure/B1249121.png)
